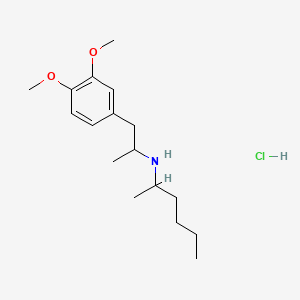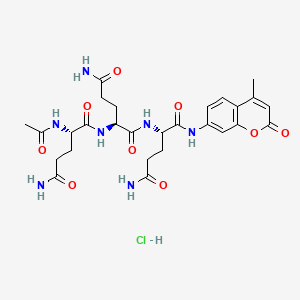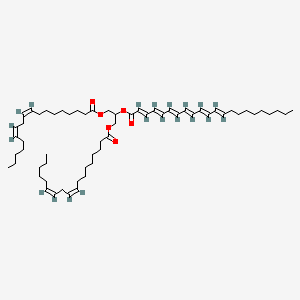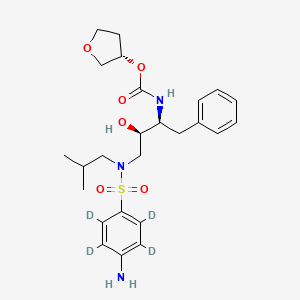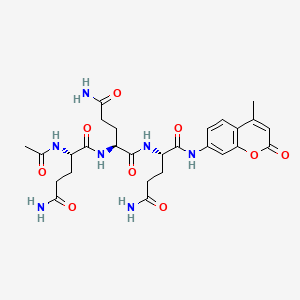
Caprooyl Tetrapeptide-3 (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caprooyl Tetrapeptide-3 (acetate) is a biomimetic lipopeptide structure based on transforming growth factor beta. It plays an essential role in the natural production of extracellular matrix components. The peptide sequence is Lys-Gly-His-Lys, and it is known for its anti-aging properties, improving skin elasticity, and reducing the appearance of fine lines and wrinkles .
準備方法
Synthetic Routes and Reaction Conditions: Caprooyl Tetrapeptide-3 (acetate) is synthesized by linking tetrapeptide-3 to caproic acid. The formal name of the compound is N2-(1-oxohexyl)-L-lysylglycyl-L-histidyl-L-lysinamide, acetate . The synthesis involves the following steps:
Peptide Synthesis: The tetrapeptide Lys-Gly-His-Lys is synthesized using solid-phase peptide synthesis.
Coupling with Caproic Acid: The tetrapeptide is then coupled with caproic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Caprooyl Tetrapeptide-3 (acetate) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield .
化学反応の分析
Types of Reactions: Caprooyl Tetrapeptide-3 (acetate) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues.
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as DCC, HOBt, and N,N-diisopropylethylamine (DIPEA) are commonly used.
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Oxidation and Reduction: Mild oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT) can be used.
Major Products: The major products formed from these reactions include the hydrolyzed peptide fragments and oxidized or reduced forms of the peptide .
科学的研究の応用
Caprooyl Tetrapeptide-3 (acetate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell migration and extracellular matrix production.
Medicine: Explored for its potential in anti-aging skincare products and wound healing.
Industry: Utilized in cosmetic formulations for its anti-aging and skin-firming properties
作用機序
Caprooyl Tetrapeptide-3 (acetate) exerts its effects by boosting the production of dermal-epidermal junction structural proteins such as laminin and fibronectin. It enhances the expression of genes responsible for collagen VII and laminin-5 production, which are essential for stronger epidermis adhesion to the dermis. This leads to improved mechanical properties of the skin, reducing the appearance of fine lines and wrinkles .
Similar Compounds:
- Caprooyl Tetrapeptide-7
- Palmitoyl Tetrapeptide-7
- Palmitoyl Tripeptide-1
Comparison: Caprooyl Tetrapeptide-3 (acetate) is unique due to its specific peptide sequence and the presence of caproic acid, which enhances its stability and skin penetration. Compared to similar compounds, it has shown higher efficacy in boosting the production of key structural proteins at the dermal-epidermal junction, leading to better anti-aging effects .
特性
分子式 |
C26H47N9O5 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C26H47N9O5/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40)/t19-,20-,21-/m0/s1 |
InChIキー |
PUEKJTROPZUKKM-ACRUOGEOSA-N |
異性体SMILES |
CCCCCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N |
正規SMILES |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





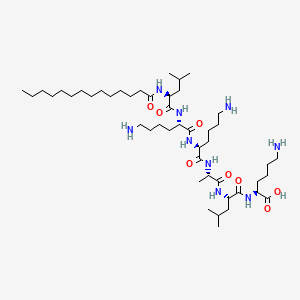


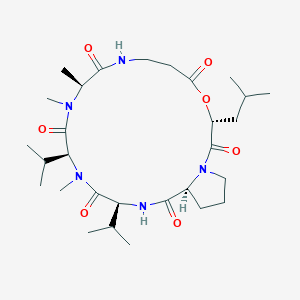
![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)
